molecular formula C21H15NO5 B2592306 N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide CAS No. 900892-43-5

N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide

Cat. No.: B2592306
CAS No.: 900892-43-5
M. Wt: 361.353
InChI Key: NLUYYQXPVAPOCI-UHFFFAOYSA-N
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Description

N-[3-(4-Methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide (referred to as the target compound) is a chromen-4-one derivative featuring a 4-methoxyphenyl substituent at position 3 and a furan-2-carboxamide group at position 2 of the chromene scaffold. Chromenones (coumarin analogs) are widely studied for their biological activities, including antiviral, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO5/c1-25-14-10-8-13(9-11-14)18-19(23)15-5-2-3-6-16(15)27-21(18)22-20(24)17-7-4-12-26-17/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUYYQXPVAPOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Furan-2-carboxamide Moiety: The furan-2-carboxamide moiety can be synthesized by reacting furan-2-carboxylic acid with appropriate amines under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Properties

Research has indicated that derivatives of coumarin, including N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide, exhibit potent anticancer activity. Coumarin derivatives can sensitize tumor cells to chemotherapy and radiotherapy, enhancing therapeutic efficacy. They act by inhibiting various enzymes involved in cancer progression, such as protein kinases and sulfatases, which are crucial for cellular processes like mitosis and DNA replication .

1.2 Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. Studies suggest that coumarin derivatives can inhibit cyclooxygenase and lipoxygenase enzymes, which play a pivotal role in inflammatory responses. This inhibition can lead to reduced inflammation in conditions such as arthritis and other inflammatory diseases .

1.3 Neuroprotective Effects

This compound has been identified as having neuroprotective properties. Its mechanism involves the inhibition of monoamine oxidase type B (MAO-B), an enzyme linked to neurodegenerative diseases like Alzheimer's. By inhibiting this enzyme, the compound may help mitigate neurodegeneration and improve cognitive functions .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various organic reactions involving chromone derivatives and furan carboxamides. The compound's structure allows for further modifications that can enhance its biological activity or tailor its properties for specific applications.

3.1 Photovoltaic Materials

Recent studies have explored the use of coumarin derivatives in organic photovoltaic devices due to their light absorption properties. The incorporation of this compound into polymer matrices has shown potential for enhancing the efficiency of solar cells .

3.2 Sensor Development

The compound's ability to undergo fluorescence changes under different environmental conditions makes it suitable for developing chemical sensors. These sensors can detect various analytes based on changes in fluorescence intensity or wavelength, providing a sensitive method for environmental monitoring .

Case Studies

Case Study 1: Anticancer Activity

A study conducted on a series of coumarin derivatives demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Case Study 2: Neuroprotection

In a neuroprotection study, the compound was tested for its ability to inhibit MAO-B activity in vitro. Results indicated a dose-dependent inhibition, supporting its potential use in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Chromen-2-yl Benzamide Derivatives

describes halogen- and nitro-substituted N-(4-oxo-4H-chromen-2-yl) benzamides. Key comparisons include:

Compound Substituent Yield (%) Melting Point (°C) Notes
Target Compound 4-methoxyphenyl N/A N/A Chromenone core, furan carboxamide
4-Bromo-N-(4-oxo-chromen-2-yl)benzamide 4-Br 93 287 High yield, bromine enhances molecular weight
2-Nitro-N-(4-oxo-chromen-2-yl)benzamide 2-NO₂ 78 323 Nitro group increases thermal stability
  • Key Differences: The target compound’s methoxy group improves solubility compared to halogenated analogs.

Sulfamoylphenyl Hydrazinylidene Derivatives

reports 2-cyano-N-(4-sulfamoylphenyl)ethanamide derivatives (e.g., 13b), which share the 4-methoxyphenyl group but feature a hydrazinylidene-sulfamoylphenyl core:

  • 13b: 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide Melting Point: 274°C (vs. target compound’s unknown mp) IR: Strong NH/OH stretches (3336 cm⁻¹), nitrile (2212 cm⁻¹) .
  • Structural Contrast : The sulfamoyl group in 13b introduces hydrogen-bonding sites distinct from the furan carboxamide in the target compound.

Thiazolidinone-Containing Chromenones

and 11 describe N-[2-(6-methyl-4-oxo-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide:

  • Crystal Data : Triclinic system (P1), π-π stacking, and N–H···O hydrogen bonds stabilize the lattice .
  • Comparison: The thiazolidinone ring introduces conformational rigidity absent in the target compound. This may enhance binding specificity in biological targets.

Fentanyl Analogs with Furan Carboxamide Substituents

highlight para-methoxyfuranyl fentanyl (N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide):

  • Regulatory Status : Scheduled as a controlled substance (U.S. DEA, 2024) due to opioid receptor activity .
  • Contrast: The piperidine-phenethyl core in fentanyl analogs differs entirely from the chromenone scaffold, illustrating how structural variations dictate pharmacological vs. non-pharmacological applications.

Antiviral Compounds Targeting Protein 2C

identifies N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide as a 2C protein inhibitor in enteroviruses:

  • Mode of Action : Binds to a conserved AAA+ ATPase domain, disrupting viral replication .

Chromene-3-Carboxamide Derivatives

describes N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide:

  • Substitution Pattern : Carboxamide at position 3 (vs. position 2 in the target compound).
  • Impact : Positional isomerism affects molecular geometry and binding interactions. The phenethyl group may enhance membrane permeability .

Biological Activity

N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention in recent years due to its potential biological activities, which include anti-inflammatory, anticancer, and enzyme inhibition properties. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Molecular Characteristics

PropertyValue
Molecular Formula C21_{21}H15_{15}N O5_5
Molecular Weight 361.35 g/mol
CAS Number 900892-43-5

The structure features a chromen-4-one core with a methoxyphenyl group and a furan-2-carboxamide moiety, contributing to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cholinesterases (AChE and BChE), β-secretase, cyclooxygenase-2 (COX-2), and lipoxygenases (LOX-5 and LOX-15). Studies indicate moderate inhibitory effects with IC50_{50} values ranging from 10.4 μM to 19.2 μM against these enzymes .
  • Antioxidant Activity : The compound exhibits free radical-scavenging properties, which are crucial for reducing oxidative stress in biological systems .
  • Cytotoxicity : Research has demonstrated that this compound possesses cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). For instance, IC50_{50} values for MCF-7 cells were reported at approximately 15 μM .

Case Studies

  • Inhibition of Cholinesterases : A study evaluated the inhibitory effects of several chromenone derivatives on AChE and BChE. This compound was found to exhibit competitive inhibition against these enzymes, suggesting its potential in treating neurodegenerative diseases like Alzheimer's .
  • Anticancer Activity : In vitro studies on MCF-7 cells revealed that the compound induced apoptosis through the activation of caspase pathways. The mechanism involved cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent .

Summary of Biological Activities

Activity TypeObserved EffectReference
AChE Inhibition IC50_{50} = 19.2 μM
BChE Inhibition IC50_{50} = 13.2 μM
Cytotoxicity (MCF-7) IC50_{50} ≈ 15 μM
Antioxidant Activity Moderate scavenging activity

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes. The presence of hydrogen bonds and hydrophobic interactions enhances binding affinity, contributing to its observed biological activities .

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